molecular formula C8H7ClO4 B177349 Methyl 3-chloro-4,5-dihydroxybenzoate CAS No. 132496-77-6

Methyl 3-chloro-4,5-dihydroxybenzoate

Cat. No.: B177349
CAS No.: 132496-77-6
M. Wt: 202.59 g/mol
InChI Key: SWRZROKGZUCAQN-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4,5-dihydroxybenzoate is an organic compound with the molecular formula C8H7ClO4 It is a derivative of benzoic acid, featuring a chlorine atom and two hydroxyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-4,5-dihydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-4,5-dihydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4,5-dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the hydroxyl groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated or modified hydroxyl derivatives.

    Substitution: Compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl 3-chloro-4,5-dihydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4,5-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dichloro-4-hydroxybenzoate
  • Methyl 3,5-dibromo-4-hydroxybenzoate
  • Methyl 3-chloro-4-hydroxybenzoate

Uniqueness

Methyl 3-chloro-4,5-dihydroxybenzoate is unique due to the presence of both hydroxyl groups and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 3-chloro-4,5-dihydroxybenzoate (MDHB) is an organic compound with significant biological activity, particularly noted for its antioxidant and antimicrobial properties . This article delves into the mechanisms of action, various studies conducted on its biological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₈H₇ClO₄
  • Functional Groups : Contains a chlorine atom and two hydroxyl groups on the benzene ring, which contribute to its unique reactivity and biological activity.

The biological activity of MDHB is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding , enhancing its affinity for biological molecules. The chlorine atom influences the compound's reactivity, allowing it to modulate various biochemical pathways. This interaction is crucial for its observed antioxidant effects, which involve scavenging free radicals and protecting cellular structures from oxidative damage.

Antioxidant Properties

MDHB has demonstrated significant antioxidant activity, which is vital in protecting cells from oxidative stress. Studies indicate that it can effectively scavenge free radicals, potentially reducing the risk of neurodegenerative diseases by modulating pathways involved in cellular protection.

Antimicrobial Effects

Research has shown that MDHB exhibits antimicrobial properties against various pathogens. In vitro studies have revealed its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has been tested against strains such as Staphylococcus epidermidis and Candida albicans, showing promising results in inhibiting their growth .

Case Studies

  • Pharmacokinetics Study : A study analyzed the pharmacokinetics and tissue distribution of MDHB using LC-MS/MS after administering doses ranging from 50 to 450 mg/kg in mice. The findings suggested low cumulative excretion percentages of the parent drug and identified multiple metabolites formed through various metabolic pathways.
  • Antimicrobial Testing : In another study, MDHB was tested for antimicrobial activity against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) range of 62.5–1000 µg/mL for various Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityAntimicrobial ActivityUnique Features
This compoundHighModerateContains both hydroxyl groups and chlorine
Methyl 3,5-dichloro-4-hydroxybenzoateModerateLowLacks one hydroxyl group
Methyl 3-chloro-4-hydroxybenzoateLowModerateOnly one hydroxyl group

Properties

IUPAC Name

methyl 3-chloro-4,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRZROKGZUCAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616591
Record name Methyl 3-chloro-4,5-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132496-77-6
Record name Methyl 3-chloro-4,5-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-chloro-4,5-dihydroxybenzoic acid (2) (3.16 g, 16.76 mmol) and chlorotrimethylsilane (6.36 mL, 50.3 mmol) in MeOH (50 mL) was stirred at 50° C., under nitrogen overnight. The solvent was removed in vacuo and the residue was partitioned between brine (75 mL) and EtOAc (75 mL). The organic layer was washed with brine (75 mL), dried over MgSO4 and filtered. The solvent was removed in vacuo to give methyl 3-chloro-4,5-dihydroxybenzoate (3) (3.26 g, 13.68 mmol, 82% yield): m/z 201 [M−H]− (ES−); 1H NMR (400 MHz, DMSO-d6) δ: 10.17 (2H, br s), 7.38 (1H, d), 7.35 (1H, d), 3.78 (3H, s).
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
6.36 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of methyl 3,4-dihydroxybenzoate (5.0 g) in diethyl ether (300 mL) stirred at 0° C. was added sulfuryl chloride (3.7 mL) dropwise. The reaction mixture was stirred at 0° C. for 16 h. The solvent was removed in vacuo. The residue was washed with hot chloroform (2×150 mL) to afford methyl 3-chloro-4,5-dihydroxybenzoate (D68) (1.9 g) as a white solid. δH (DMSO-d6, 400 MHz): 3.78 (3H, s), 7.33 (1H, d), 7.37 (1H, d), 10.11 (2H, br s). MS (ES): C8H7ClO4 requires 202. found 203.0 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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